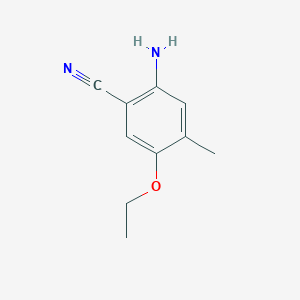![molecular formula C7H11N3O2 B13304087 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)
2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Ethylamine and formaldehyde.
Conditions: The reaction is typically conducted under reflux conditions to facilitate the formation of the ethylamino group.
Step 3: Hydroxylation
Reagents: Hydrogen peroxide or other hydroxylating agents.
Conditions: The reaction is carried out under controlled temperature and pH conditions to introduce the hydroxyl group at the 6th position.
Industrial Production Methods
In an industrial setting, the production of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is often employed to enhance the sustainability of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the ethylamino and hydroxyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
-
Step 1: Preparation of Dihydropyrimidinone Core
Reagents: Urea, ethyl acetoacetate, and an aldehyde.
Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid or a Lewis acid at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various amines or halogenating agents are used under reflux or microwave-assisted conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can bind to the active sites of certain enzymes, inhibiting their activity and affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Methylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one
- 2-[(Propylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one
- 2-[(Butylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one
Uniqueness
2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(ethylaminomethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-2-8-4-5-9-6(11)3-7(12)10-5/h3,8H,2,4H2,1H3,(H2,9,10,11,12) |
Clave InChI |
VUZZPFOCEMGDRB-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC(=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


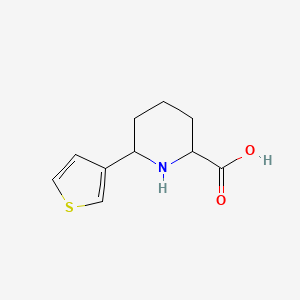
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
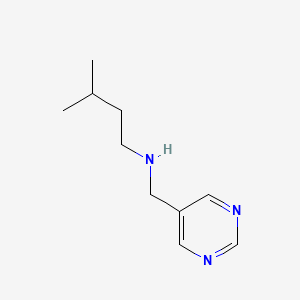

![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)
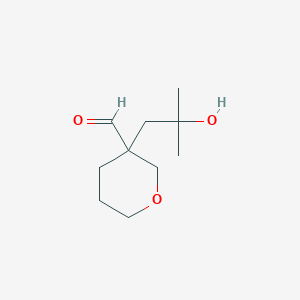
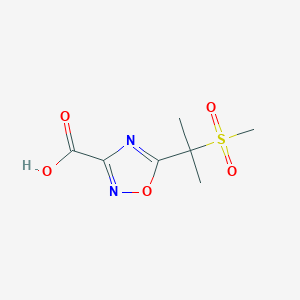
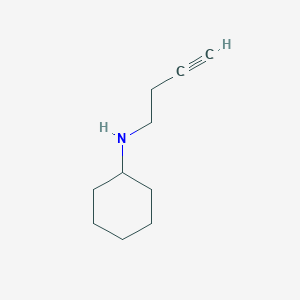
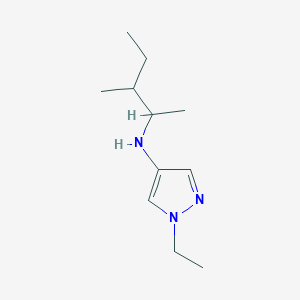

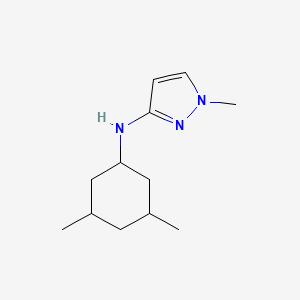
![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)

